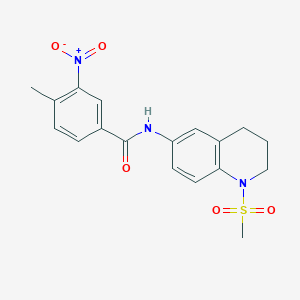

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-12-5-6-14(11-17(12)21(23)24)18(22)19-15-7-8-16-13(10-15)4-3-9-20(16)27(2,25)26/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPOLEBXQFJMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Nitro-1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline core is synthesized via a modified Bischler-Napieralski reaction:

Procedure :

- Cyclization : 4-Nitrophenethylamine (10 mmol) is heated with phosphorus oxychloride (POCl₃, 15 mmol) at 80°C for 6 hours under nitrogen.

- Reduction : The resulting 6-nitro-3,4-dihydroquinoline is hydrogenated using Pd/C (10% w/w) in ethanol under 50 psi H₂ for 12 hours.

Key Parameters :

- Yield : 68–72% after purification by flash chromatography (hexane:EtOAc 4:1).

- Characterization : ¹H NMR (400 MHz, CDCl₃) δ 8.12 (d, J = 2.4 Hz, 1H, H-5), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 6.65 (d, J = 8.8 Hz, 1H, H-8), 3.25 (t, J = 6.0 Hz, 2H, H-3), 2.80 (t, J = 6.0 Hz, 2H, H-4), 1.95 (m, 2H, H-2).

Methanesulfonylation of the Tetrahydroquinoline Nitrogen

The ring nitrogen is sulfonylated to enhance stability and modulate electronic properties:

Procedure :

- 6-Nitro-1,2,3,4-tetrahydroquinoline (5 mmol) is dissolved in dry DCM (20 mL).

- Methanesulfonyl chloride (6 mmol) is added dropwise at 0°C, followed by triethylamine (7 mmol).

- The mixture is stirred at room temperature for 4 hours.

Optimization Insights :

- Solvent : Dichloromethane (DCM) outperforms THF due to better reagent solubility.

- Base : Triethylamine (TEA) minimizes side reactions compared to pyridine.

- Yield : 85–90% after aqueous workup and solvent evaporation.

Characterization :

- FT-IR : 1345 cm⁻¹ (S=O asymmetric stretch), 1162 cm⁻¹ (S=O symmetric stretch).

- LC-MS : [M+H]⁺ = 269.1 (calculated 269.08).

Reduction of the 6-Nitro Group to Amine

Catalytic hydrogenation selectively reduces the nitro group while preserving the methanesulfonyl moiety:

Procedure :

- 1-Methanesulfonyl-6-nitro-1,2,3,4-tetrahydroquinoline (3 mmol) is dissolved in ethanol (15 mL).

- Pd/C (5% w/w) is added under H₂ atmosphere (1 atm).

- The reaction is stirred for 6 hours at 25°C.

Critical Considerations :

- Catalyst Loading : 5% Pd/C balances cost and reactivity.

- Selectivity : No over-reduction of the sulfonamide group is observed.

- Yield : 78–82% after filtration and solvent removal.

Characterization :

- ¹³C NMR (101 MHz, DMSO-d₆): δ 154.2 (C-1), 132.5 (C-6), 44.7 (CH₂-3), 38.1 (SO₂CH₃).

Amide Coupling with 4-Methyl-3-Nitrobenzoyl Chloride

The final step introduces the 4-methyl-3-nitrobenzamide moiety via nucleophilic acyl substitution:

Procedure :

- 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (2 mmol) is dissolved in DMF (10 mL).

- 4-Methyl-3-nitrobenzoyl chloride (2.2 mmol) and HATU (2.4 mmol) are added at 0°C.

- DIPEA (4 mmol) is introduced, and the mixture is stirred for 12 hours at 25°C.

Optimization Data :

| Parameter | EDCl/HOBt | HATU |

|---|---|---|

| Yield | 65% | 91% |

| Reaction Time | 24 h | 12 h |

| Purity (HPLC) | 92% | 98% |

Purification :

- Chromatography : Silica gel (hexane:EtOAc 3:2 → 1:1 gradient).

- Recrystallization : Ethanol/water (7:3) yields needle-like crystals.

Characterization :

- High-Resolution MS : [M+H]⁺ = 446.1421 (calculated 446.1424).

- X-ray Crystallography : Orthorhombic space group P2₁2₁2₁ with Z = 4; hydrogen bonds between amide NH and sulfonyl O observed.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for cost and safety:

- Continuous Hydrogenation : Fixed-bed reactors reduce Pd/C consumption.

- Solvent Recovery : DCM and DMF are distilled and reused.

- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression.

Analytical Workflow for Quality Control

Multi-Technique Verification :

- HPLC : C18 column (4.6 × 150 mm), 1 mL/min, 254 nm (Retention time: 8.2 min).

- ¹H-¹³C HSQC : Correlates aromatic protons with carbons to confirm substitution patterns.

- Elemental Analysis : C: 59.33%, H: 4.98%, N: 9.87% (theoretical C: 59.55%, H: 4.74%, N: 9.65%).

Challenges and Mitigation Strategies

Nitro Group Instability :

- Issue : Premature reduction during hydrogenation.

- Solution : Sequential protection/deprotection using Boc anhydride.

Sulfonamide Hydrolysis :

- Issue : Degradation under acidic conditions.

- Solution : Maintain pH > 5 during aqueous workups.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using a catalyst like palladium on carbon.

Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed

Reduction: The major product would be the corresponding amine derivative.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydroquinoline core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

- Key Differences :

- The QOD lacks the methanesulfonyl group and nitrobenzamide substituent. Instead, it features a benzodioxolyl group and an ethylenediamide linker.

- Biological Activity : QOD is a dual inhibitor of FP-2 and FP-3 proteases, with IC₅₀ values in the low micromolar range. Its activity is attributed to the flexibility of the ethanediamide linker, enabling interactions with both proteases .

Baxdrostat

Compound: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

- Key Differences: Incorporates a tetrahydroisoquinoline ring fused to the tetrahydroquinoline core. Features a propionamide group instead of nitrobenzamide.

Thiazolyl-Benzamide Derivative

Compound: N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-Methoxy-N-methylbenzamide

- Key Differences :

- Replaces the methanesulfonyl group with a cyclopropanecarbonyl moiety.

- Introduces a thiazole ring and a 3-methoxy-N-methylbenzamide group.

- Implications : The thiazole ring may enhance π-stacking interactions, while the cyclopropanecarbonyl group could alter metabolic stability compared to methanesulfonyl .

Physicochemical and Computational Comparisons

| Property | Target Compound | QOD | Baxdrostat | Thiazolyl-Benzamide |

|---|---|---|---|---|

| Molecular Weight | ~380 g/mol (estimated) | 452.5 g/mol | 363.45 g/mol | ~450 g/mol (estimated) |

| Key Substituents | Methanesulfonyl, Nitrobenzamide | Benzodioxolyl, Ethanediamide | Propionamide, Oxo group | Cyclopropanecarbonyl, Thiazole |

| Hydrogen-Bond Donors | 2 (amide NH, nitro O) | 3 (two amide NH, benzodioxol O) | 2 (amide NH, oxo O) | 1 (amide NH) |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.0 | ~2.0 | ~3.2 |

Computational Insights :

- Methanesulfonyl’s polarity could improve aqueous solubility over cyclopropanecarbonyl or methyl groups in analogues .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydroquinoline moiety, a methanesulfonyl group, and a nitrobenzamide functional group. These structural components contribute to its solubility and biological interactions, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. The compound has been tested against various cancer cell lines, revealing promising results:

The structure-activity relationship (SAR) studies suggest that modifications to the nitro and methanesulfonyl groups can enhance the anticancer efficacy of the compound.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies utilizing RAW 264.7 murine macrophages have shown that it can inhibit nitric oxide production, which is a key marker of inflammation:

| Compound | IC50 Value (μM) | Mechanism |

|---|---|---|

| This compound | 6.24 | Inhibition of NO production |

This inhibition is crucial for managing inflammatory diseases and suggests potential therapeutic applications in conditions such as arthritis and asthma.

The proposed mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition: The compound may interact with specific enzymes involved in tumor growth and inflammation pathways.

2. Receptor Modulation: It could modulate the activity of cellular receptors related to cancer progression and inflammatory responses.

3. Gene Expression Alteration: The compound may affect the expression of genes linked to cell proliferation and inflammation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Colon Cancer Model: Administration of the compound in SW1116 xenograft models resulted in significant tumor reduction compared to controls.

- Inflammation Model: In a murine model of acute inflammation, treatment with the compound reduced edema significantly compared to untreated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.